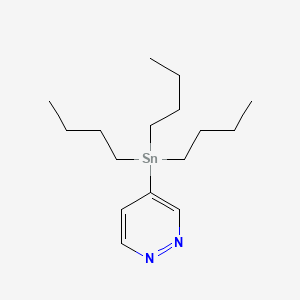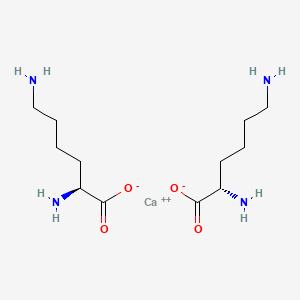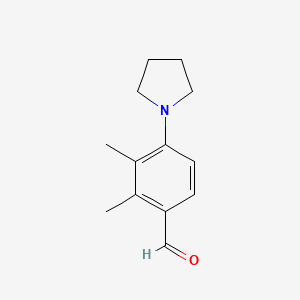
2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde" is a chemical entity that appears to be related to various pyrimidine derivatives synthesized for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related pyrimidine derivatives and their synthesis, which can provide insights into the chemical nature and potential applications of the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions, starting from commercially available substrates. For instance, the synthesis of pyrido[2,3-d]pyrimidines involves cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters, followed by hydrolysis . Similarly, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde is achieved through acylation and nucleophilic substitution steps . These methods suggest that the synthesis of "2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde" could also involve nucleophilic substitution reactions, possibly starting from a pyrimidinecarbaldehyde precursor.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic methods such as MS and NMR . X-ray single crystal diffraction is also used to determine the precise molecular geometry . The presence of a piperidinyl group in the compound suggests a certain degree of flexibility and conformational diversity, which could influence its binding to biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, depending on their substituents. For example, the synthesis of FLT-3 inhibitors involves the formation of oxime derivatives from pyrimidinecarbaldehydes . The reductive amination process is another reaction utilized to create compounds with potential receptor binding activity . These reactions indicate that "2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde" could also be a versatile intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, can be influenced by the nature of their substituents. For instance, the introduction of a piperidinyl group can enhance the aqueous solubility of the compound . The presence of various functional groups, such as oximes or methoxy groups, can also affect the compound's reactivity and interaction with biological targets . The compound's potential as a kinase inhibitor or receptor ligand can be inferred from its structural similarity to other pyrimidine derivatives with known biological activities .
Wissenschaftliche Forschungsanwendungen
1. Organoselenium Compound Synthesis
A study by Bhasin et al. (2015) demonstrates an efficient synthetic protocol for creating organoselenium compounds. These compounds were synthesized from pyridine-carbaldehyde, closely related to 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde, without using highly toxic hydrogen selenide. This process includes reductive selenation and NaBH4 reduction, revealing potential applications in safer synthesis methods for related compounds (Bhasin et al., 2015).
2. Corrosion Inhibition on Iron
Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of three piperidine derivatives on iron. The study involved quantum chemical calculations and molecular dynamics simulations, assessing the global reactivity parameters and adsorption behaviors. This research indicates the potential use of similar piperidine-based compounds in corrosion prevention (Kaya et al., 2016).
3. Antimicrobial Activity
Rathod and Solanki (2018) synthesized pyrimidine derivatives, including a compound closely related to 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde, and evaluated their antimicrobial activity. The synthesis followed the Biginelli reaction and the compounds were characterized using various spectroscopic techniques. This study underlines the potential of such compounds in developing new antimicrobial agents (Rathod & Solanki, 2018).
4. Cancer Research
A study by Kambappa et al. (2017) on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives highlights their anti-angiogenic and DNA cleavage activities. These novel piperidine analogues efficiently blocked blood vessel formation in the chick chorioallantoic membrane model and exhibited potent DNA binding/cleavage abilities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Safety And Hazards
The safety and hazards associated with “2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde” are not known. It is recommended to handle all chemicals with appropriate safety precautions.
Zukünftige Richtungen
The future directions for the study of “2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde” are not clear due to the lack of information about this specific compound. However, related compounds are being used for proteomics research78, suggesting that similar compounds could have potential applications in this field.
Eigenschaften
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-9-2-4-14(5-3-9)11-12-6-10(8-15)7-13-11/h6-9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSCOVAWDUORNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)





